molecular formula C12H21NO B13299505 2-(Azepan-2-yl)cyclohexan-1-one

2-(Azepan-2-yl)cyclohexan-1-one

Cat. No.: B13299505
M. Wt: 195.30 g/mol
InChI Key: UIQMKPCYIKPHKY-UHFFFAOYSA-N
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Description

2-(Azepan-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C12H21NO It is a cyclohexanone derivative where the cyclohexane ring is substituted with an azepane ring at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-2-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with azepane under specific conditions. One common method includes the use of a base to deprotonate the azepane, followed by nucleophilic addition to the cyclohexanone. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Azepan-2-yl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azepan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azepan-1-yl)cyclohexan-1-one
  • 2-(Azepan-2-yl)cyclohexan-1-one hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

2-(azepan-2-yl)cyclohexan-1-one

InChI

InChI=1S/C12H21NO/c14-12-8-4-3-6-10(12)11-7-2-1-5-9-13-11/h10-11,13H,1-9H2

InChI Key

UIQMKPCYIKPHKY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)C2CCCCC2=O

Origin of Product

United States

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